molecular formula C8H8F2 B13032744 1,2-Difluoro-3,4-dimethylbenzene

1,2-Difluoro-3,4-dimethylbenzene

Cat. No.: B13032744
M. Wt: 142.15 g/mol
InChI Key: AVHOKLRHUYPCFR-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,4-dimethylbenzene is an organic compound with the molecular formula C8H8F2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and two methyl groups are attached at the 3 and 4 positions. This compound is part of the larger family of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3,4-dimethylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the fluorination of 3,4-dimethylbenzene (also known as m-xylene) using a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to achieve higher yields and better control over reaction parameters. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce other functional groups present.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Products such as 3,4-dimethylbenzoic acid.

    Reduction: Products with reduced or removed fluorine atoms.

Scientific Research Applications

1,2-Difluoro-3,4-dimethylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2-difluoro-3,4-dimethylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. The methyl groups can also influence the reactivity and stability of the compound by donating electron density to the ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1,2-Difluoro-3,4-dimethylbenzene can be compared with other similar compounds, such as:

    1,2-Difluorobenzene: Lacks the methyl groups, resulting in different reactivity and applications.

    3,4-Dimethylbenzene (m-Xylene): Lacks the fluorine atoms, leading to different chemical properties and uses.

    1,2,4-Trifluorobenzene:

The uniqueness of this compound lies in the combination of fluorine and methyl substituents, which impart distinct chemical properties and make it valuable for specific research and industrial applications.

Biological Activity

1,2-Difluoro-3,4-dimethylbenzene, also known as difluorotoluene, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10F2. Its structure features a benzene ring with two fluorine atoms and two methyl groups as substituents. The presence of fluorine atoms significantly alters the compound's physicochemical properties, influencing its biological interactions.

Biological Activity Overview

Fluorinated compounds have been widely studied for their biological activities due to the unique properties imparted by fluorine. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability while modifying the electronic properties of the molecule. These changes can lead to improved efficacy in biological applications.

  • Lipophilicity : The difluoromethyl group increases the lipophilicity of the compound, which can enhance membrane permeability and bioavailability in biological systems .
  • Electronegativity : Fluorine's high electronegativity can influence the electron distribution within the molecule, potentially enhancing interactions with biological targets such as enzymes and receptors .
  • Stability : Fluorinated compounds often exhibit increased resistance to metabolic degradation, which can prolong their action in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of difluorotoluene derivatives:

  • Antimicrobial Activity :
    • A study demonstrated that certain difluorotoluene derivatives exhibited significant antimicrobial properties against various bacterial strains. The structural modifications influenced their potency and spectrum of activity .
  • Anticancer Potential :
    • Research indicated that this compound showed potential anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation .
  • Neuroprotective Effects :
    • Preliminary findings suggested that difluorotoluene derivatives could provide neuroprotective effects in models of neurodegenerative diseases. These effects were attributed to their ability to modulate oxidative stress and inflammation .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceObservations
Antimicrobial Significant activity against Gram-positive bacteria
Anticancer Induced apoptosis in cancer cell lines
Neuroprotective Reduced oxidative stress in neuronal models

Properties

IUPAC Name

1,2-difluoro-3,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHOKLRHUYPCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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